2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1017777-89-7
VCID: VC2982161
InChI: InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2
SMILES: C1=CC(=C(C(=C1C(F)(F)F)CC#N)Cl)Cl
Molecular Formula: C9H4Cl2F3N
Molecular Weight: 254.03 g/mol

2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile

CAS No.: 1017777-89-7

Cat. No.: VC2982161

Molecular Formula: C9H4Cl2F3N

Molecular Weight: 254.03 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile - 1017777-89-7

Specification

CAS No. 1017777-89-7
Molecular Formula C9H4Cl2F3N
Molecular Weight 254.03 g/mol
IUPAC Name 2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetonitrile
Standard InChI InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2
Standard InChI Key BHMNRRQYRWZABT-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(F)(F)F)CC#N)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1C(F)(F)F)CC#N)Cl)Cl

Introduction

Chemical Identity and Structure

2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is an organofluorine compound characterized by its distinct molecular structure. It contains a benzene ring with two chlorine atoms at positions 2 and 3, a trifluoromethyl group at position 6, and an acetonitrile group attached to the ring.

Basic Identifiers

ParameterValue
CAS Number1017777-89-7
IUPAC Name[2,3-dichloro-6-(trifluoromethyl)phenyl]acetonitrile
Molecular FormulaC₉H₄Cl₂F₃N
Molecular Weight254.04 g/mol
InChI1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2
InChI KeyBHMNRRQYRWZABT-UHFFFAOYSA-N

The compound features a nitrile group (-CN) attached to a methylene bridge, which connects to a benzene ring bearing two chlorine substituents and a trifluoromethyl (CF₃) group . This distinctive structural arrangement contributes to its unique chemical properties and reactivity patterns.

Physical Properties

The physical properties of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile are essential for understanding its behavior in various experimental conditions and its handling requirements in laboratory settings.

Physical State and Thermal Properties

PropertyValue
Physical State at 25°CSolid
Melting Point49-52°C
ColorNot specified in available data
OdorNot specified in available data

The compound exists as a solid at room temperature with a relatively low melting point range of 49-52°C . This low melting point indicates that the compound can easily transition to a liquid state with modest heating, which may be advantageous for certain chemical reactions where liquid-phase reactants are preferred.

Chemical Properties and Reactivity

The chemical behavior of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is largely influenced by its functional groups: the nitrile group, the two chlorine atoms, and the trifluoromethyl substituent.

Reactivity Profile

The compound belongs to the category of trifluoromethylation agents, which are widely used in organic synthesis due to their ability to introduce the trifluoromethyl group into molecules. The presence of the trifluoromethyl group (CF₃) imparts unique properties, including:

  • Enhanced hydrophobicity, which can improve membrane permeability in drug candidates

  • Increased stability against metabolic degradation

  • Modified electronic properties of the aromatic system

The nitrile group (-CN) serves as a versatile functional handle that can be transformed into various other functional groups, including amines, amides, and carboxylic acids, making this compound a valuable intermediate in multi-step syntheses.

Hazard TypeClassification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 3
Acute Toxicity (Inhalation)Category 4
Skin IrritationCategory 2
Eye IrritationCategory 2

Hazard Statements

The following hazard statements are associated with 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile :

  • H302: Harmful if swallowed

  • H311: Toxic in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H302+H332: Harmful if swallowed or if inhaled

First Aid Measures

In case of exposure to 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, the following first aid measures are recommended :

Exposure Routes and Responses

Exposure RouteFirst Aid Measure
Skin ContactWash immediately with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.
Eye ContactHold eyelids open and rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
IngestionDo not induce vomiting. If victim is conscious and alert, give 1-2 glasses of water to wash out mouth thoroughly. Seek medical advice/attention immediately.
InhalationRemove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice/attention if respiratory irritation or distress continues.

These measures are designed to mitigate the immediate effects of exposure and should be followed by appropriate medical consultation .

Applications in Chemical Synthesis

2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile has significant applications in organic synthesis and pharmaceutical development.

Related Compounds and Structural Analogues

Several structurally related compounds share similarities with 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, differing primarily in the position or identity of substituents.

Structural Analogues

CompoundCAS NumberKey Structural Difference
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile1092461-09-0Different positions of chlorine and trifluoromethyl groups
2-Chloro-3-(trifluoromethyl)phenylacetonitrile22902-81-4Contains only one chlorine atom
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile179946-34-0Contains fluorine instead of chlorine
2-(Trifluoromethyl)phenylacetonitrile3038-47-9Lacks chlorine substituents

These structural analogues may exhibit similar chemical behaviors due to their shared functional groups but may differ in reactivity, physical properties, and potential applications based on their specific substitution patterns .

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